

(Rac)-SHIN2 toxicity and tolerability in animal studies

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Compound of Interest		
Compound Name:	(Rac)-SHIN2	
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Technical Support Center: (Rac)-SHIN2

This technical support center provides guidance and answers to frequently asked questions regarding the toxicity and tolerability of **(Rac)-SHIN2** in animal studies. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is (Rac)-SHIN2 and what is its mechanism of action?

A1: **(Rac)-SHIN2** is a racemic mixture of the pyranopyrazole compound SHIN2. SHIN2 acts as a dual inhibitor of the enzymes serine hydroxymethyltransferase 1 (SHMT1) and serine hydroxymethyltransferase 2 (SHMT2). These enzymes are critical in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This pathway is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are vital for cell proliferation and survival. The active enantiomer, (+)SHIN2, has been shown to be a potent inhibitor.

Q2: Is there any published data on the acute toxicity (e.g., LD50) of (Rac)-SHIN2 in animals?

A2: As of the latest review of published literature, there are no formal acute toxicity studies that have determined the LD50 (median lethal dose) of **(Rac)-SHIN2** in any animal model.

Q3: What is the maximum tolerated dose (MTD) of **(Rac)-SHIN2** in common animal models?







A3: Dedicated dose-escalation studies to determine the maximum tolerated dose (MTD) of **(Rac)-SHIN2** have not been published. However, in vivo efficacy studies using the active enantiomer, (+)SHIN2, have been conducted in mice at doses up to 200 mg/kg administered intraperitoneally (i.p.), which were reported to be well-tolerated in the context of those specific experiments.

Q4: What are the known toxicities or adverse effects of SHIN2 in animal studies?

A4: The publicly available information on the specific toxicities of SHIN2 is limited. One study noted that (+)SHIN2 was "generally well tolerated with modest hematological toxicity" in mice. [1] The same study reported a reversible decrease in thymus weight and cellularity.[1] Researchers should be aware of potential effects on hematological parameters and lymphoid organs. Given that SHMT2 inhibition affects nucleotide synthesis, tissues with high rates of cell proliferation, such as the bone marrow and gastrointestinal tract, could be susceptible to toxicity.

Q5: What is the recommended vehicle for in vivo administration of (Rac)-SHIN2?

A5: One published study describes the formulation of (+)SHIN2 for in vivo use in mice. It was prepared at a concentration of 20 mg/mL in a vehicle consisting of 20% 2-hydroxypropyl-β-cyclodextrin (HPβCD) in saline.

In Vivo Dosing Regimens of (+)SHIN2 in Mice

The following table summarizes dosing information from published preclinical efficacy studies. Note that these are not formal toxicology studies, but they provide an indication of doses and schedules that have been used and were reported to be tolerated in specific experimental contexts.



Animal Model	Compoun d	Dose	Route of Administr ation	Dosing Schedule	Vehicle	Reported Observati ons on Tolerabilit y
C57BL/6 Mice	(+)SHIN2	200 mg/kg	Intraperiton eal (i.p.)	Single dose	20% HPβCD in saline	Not specified in detail, used for target engageme nt study.
NOTCH1- driven murine T- ALL model	(+)SHIN2	200 mg/kg	Not specified	5-days ON, 2-days OFF	Not specified	No noticeable toxicity observed when co- administer ed with methotrexa te (10 mg/kg).[2]
Mouse primary T- ALL model	(+)SHIN2	200 mg/kg	Intraperiton eal (i.p.)	Not specified	Not specified	Showed therapeutic activity.[1]

Experimental Protocols

In Vivo Target Engagement Study

- Animal Model: 10-14 week old male C57BL/6 mice with a surgically implanted catheter in the right jugular vein.[2]
- Compound Formulation and Administration: (+)SHIN2 was prepared at 20 mg/mL in a vehicle of 20% 2-hydroxypropyl-β-cyclodextrin in saline. A single dose of 200 mg/kg was administered via intraperitoneal (i.p.) injection.[2]



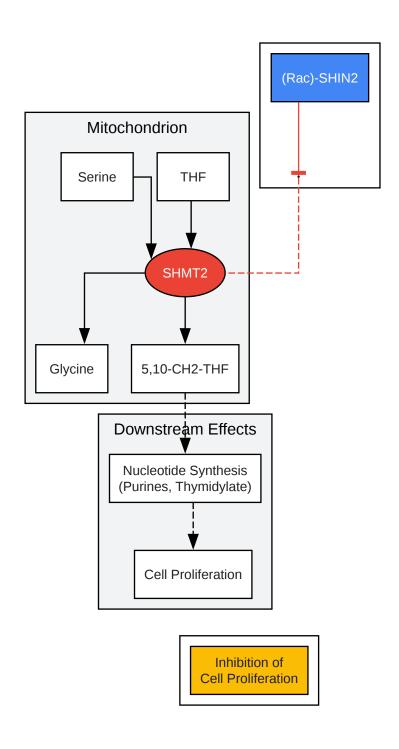
- Isotope Infusion: To assess target engagement, U-13C-Serine (30 mM in saline) was infused at a rate of 0.1 μL/min/g.[2]
- Sample Collection: Blood samples were collected at specified time points to analyze the isotopic labeling of serine and glycine.[2]

Antitumor Efficacy Study in a T-ALL Mouse Model

- Animal Model: NOTCH1-driven murine T-cell acute lymphoblastic leukemia (T-ALL) model.[2]
- Compound Administration: (+)SHIN2 was administered at 200 mg/kg, and methotrexate was administered at 10 mg/kg.[2]
- Dosing Schedule: A 5-days ON and 2-days OFF treatment schedule was implemented.[2]
- Endpoint: The primary endpoint was survival, and the combination treatment was monitored for noticeable toxicity.[2]

Visualizations

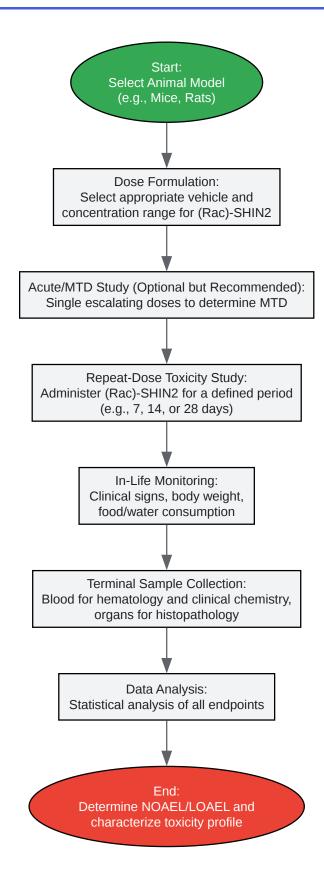




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Caption: Signaling pathway of SHMT2 inhibition by (Rac)-SHIN2.





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Caption: General workflow for in vivo toxicity assessment.



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